molecular formula C45H52ClN9O8S B609343 MS4078

MS4078

Cat. No.: B609343
M. Wt: 914.5 g/mol
InChI Key: AYMGZLUKTNXEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MS4078 is a compound designed as a PROTAC (PROteolysis TArgeting Chimeras) that targets anaplastic lymphoma kinase (ALK). It is based on a Cereblon ligand and binds to ALK with a Kd (binding affinity) of 19 nM . ALK is a receptor tyrosine kinase implicated in various cancers, including anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC).

Scientific Research Applications

Chemistry::

  • MS4078 serves as a valuable tool for studying protein degradation pathways and PROTAC-based drug development.
  • Researchers explore its chemical properties, stability, and interactions with cellular components.
Biology::
  • In cell-based studies, this compound has been used to investigate ALK-dependent signaling pathways and downstream effects.
  • It aids in understanding the role of ALK in cancer cell survival and proliferation.
Medicine::
  • This compound’s potential therapeutic applications lie in ALK-driven cancers, such as ALCL and NSCLC.
  • Clinical trials and preclinical studies may explore its efficacy and safety as a targeted therapy.
Industry::
  • While not directly used in industry, this compound contributes to the advancement of targeted therapies and personalized medicine.

Mechanism of Action

Target of Action

MS4078, also known as “2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)-N-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)acetamide”, is a Proteolysis Targeting Chimera (PROTAC) that primarily targets the Anaplastic Lymphoma Kinase (ALK) protein .

Mode of Action

This compound operates by binding to the ALK protein with a dissociation constant (Kd) of 37 nM . The compound’s interaction with its target is dependent on intracellular cereblon (CRBN), a substrate receptor of the Cullin RING E3 Ligase (CRL) complex . This interaction promotes the ubiquitination and subsequent degradation of the ALK protein via the ubiquitin-proteasome system .

Biochemical Pathways

The degradation of the ALK protein by this compound affects various biochemical pathways. ALK is a receptor tyrosine kinase involved in numerous cellular processes, including apoptosis, cell cycle progression, cytoskeletal rearrangement, differentiation, development, immune response, nervous system function, and transcription . Therefore, the degradation of ALK by this compound can potentially influence all these pathways.

Result of Action

The result of this compound’s action is the potent reduction of cellular ALK protein levels, which leads to the inhibition of cellular ALK signaling . This action effectively inhibits cancer cell proliferation .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence and activity of the proteasome and cereblon are crucial for the compound’s mechanism of action . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other proteins or compounds in the cellular environment.

Biochemical Analysis

Biochemical Properties

MS4078 plays a significant role in biochemical reactions. It consists of an ALK inhibitor ceritinib as a warhead linked to CRBN ligand Pomalidomide . It interacts with ALK fusion proteins, including NPM-ALK of SU-DHL-1 cells and EML4-ALK of NCI-H2228 cells . The nature of these interactions involves the downregulation of ALK auto phosphorylation and downstream STAT3 phosphorylation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by degrading both ALK fusion protein and downregulating ALK auto phosphorylation and downstream STAT3 phosphorylation . This occurs in a dose-dependent manner at concentrations ranging from 3-100nM for 16 hours and in a time-dependent manner at a concentration of 30nM for SU-DHL-1 cells or 60nM for NCI-H2228 cells within 24 hours .

Molecular Mechanism

The mechanism of action of this compound is through its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to ALK with a Kd of 19nM . It also inhibits the ALK auto-phosphorylation and downregulates the downstream STAT3 phosphorylation .

Temporal Effects in Laboratory Settings

Over time, this compound exhibits changes in its effects. It shows a degradation of both ALK fusion protein and downregulation of ALK auto phosphorylation and downstream STAT3 phosphorylation in a time-dependent manner at a concentration of 30nM for SU-DHL-1 cells or 60nM for NCI-H2228 cells within 24 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It exhibits potent antiproliferation against SU-DHL-1 cells with an IC50 value of 33nM after three days . It is available in mice through intraperitoneal administration with the highest plasma concentration of 3000nM achieved at 2 hours at a dose of 50mg/kg .

Preparation Methods

Synthetic Routes:: The synthetic route for MS4078 involves linking the ALK inhibitor ceritinib (as a warhead) to the CRBN (Cereblon) ligand pomalidomide. The specific synthetic steps and intermediates are proprietary, but this approach allows for targeted degradation of ALK protein.

Industrial Production Methods:: Information on large-scale industrial production methods for this compound is not widely available due to its research-oriented nature. custom synthesis services can provide rapid access to the compound .

Chemical Reactions Analysis

MS4078 is primarily involved in protein degradation via the proteasome pathway. It induces ALK protein degradation by recruiting the E3 ubiquitin ligase complex through its interaction with Cereblon. The compound effectively reduces NPM-ALK protein levels in SU-DHL-1 cells and EML4-ALK protein levels in NCI-H2228 cells .

Common reagents and conditions used in its synthesis and functionalization are not explicitly disclosed in the literature. given its PROTAC nature, it likely requires careful optimization to achieve desired selectivity and potency.

Comparison with Similar Compounds

MS4078’s uniqueness lies in its specific targeting of ALK. Similar compounds include other PROTACs and ALK inhibitors, but this compound’s design combines both features, making it a promising candidate for further research and drug development.

Properties

IUPAC Name

2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H52ClN9O8S/c1-25(2)63-36-22-30(27(5)21-34(36)51-45-49-23-31(46)41(53-45)50-32-10-6-7-12-37(32)64(61,62)26(3)4)28-15-19-54(20-16-28)24-39(57)48-18-17-47-33-11-8-9-29-40(33)44(60)55(43(29)59)35-13-14-38(56)52-42(35)58/h6-12,21-23,25-26,28,35,47H,13-20,24H2,1-5H3,(H,48,57)(H,52,56,58)(H2,49,50,51,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMGZLUKTNXEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2CCN(CC2)CC(=O)NCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)OC(C)C)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H52ClN9O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

914.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.